molecular formula C10H9N3O5 B8299591 5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

Cat. No. B8299591
M. Wt: 251.20 g/mol
InChI Key: QSDLXWSEQUYYNJ-UHFFFAOYSA-N
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Patent
US05912261

Procedure details

N-(3-Nitrobenzyl)urea (78 g) was dissolved in 500 mL of 80% acetic acid, 120 g of benzyl 2-benzyloxy-2-hydroxyacetate was added thereto at 80° C. and the mixture was stirred at 80° C. for two hours. The mixture was concentrated in vacuo and the solvent was evaporated therefrom by means of an azeotropic distillation with toluene. The residue was purified by a silica gel column and recrystallized from a mixed solvent of ethyl acetate and hexane to give 49 g of 5-hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][NH:8][C:9]([NH2:11])=[O:10])([O-:3])=[O:2].C([O:22][CH:23](O)[C:24](OCC1C=CC=CC=1)=[O:25])C1C=CC=CC=1>C(O)(=O)C>[OH:25][CH:24]1[N:8]([CH2:7][C:6]2[CH:12]=[CH:13][CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:9](=[O:10])[NH:11][C:23]1=[O:22]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CNC(=O)N)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
120 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(=O)OCC1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
at 80° C. and the mixture was stirred at 80° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
by means of an azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C(NC(N1CC1=CC(=CC=C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.